molecular formula C8H14N2O B13155085 N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide

N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide

Cat. No.: B13155085
M. Wt: 154.21 g/mol
InChI Key: IGPBPXRBOHUYDG-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide is a chemical compound featuring a cyclopropane-carboxamide core, a structure of significant interest in medicinal chemistry and agrochemical research . Cyclopropane rings are valued in drug design for their ability to impart conformational constraint, which can enhance a compound's binding affinity and metabolic stability . While direct studies on this specific molecule are limited, research on closely related analogues provides strong insight into its potential research value. Compounds with the 1-aminomethyl-cyclopropanecarboxamide structure have been investigated as a prototype for N-Methyl-D-Aspartate (NMDA) receptor antagonists, which are critical targets for neurological research . Furthermore, the cyclopropyl group is a key structural motif in various bioactive molecules. For instance, 1-aminocyclopropane-1-carboxylic acid (ACCA), a related compound, has been shown to enhance maize plant resistance to pathogenic assaults and drought stress by modulating ethylene biosynthesis . It is crucial to note that cyclopropyl groups, especially when adjacent to nitrogen atoms, can undergo complex metabolic pathways, including CYP-mediated oxidation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-[1-(aminomethyl)cyclopropyl]cyclopropanecarboxamide

InChI

InChI=1S/C8H14N2O/c9-5-8(3-4-8)10-7(11)6-1-2-6/h6H,1-5,9H2,(H,10,11)

InChI Key

IGPBPXRBOHUYDG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2(CC2)CN

Origin of Product

United States

Preparation Methods

Hydrolysis and Amide Formation from Cyclopropane Derivatives

One of the classical approaches involves hydrolyzing ester precursors followed by amide bond formation:

  • Starting Material: An amino ester of a cyclopropane derivative, typically a cyclopropane carboxylate ester.
  • Process: Hydrolysis of the ester to the corresponding acid, followed by amidation with an aminomethyl cyclopropane derivative.
  • Key Patent: EP0068999A1 describes a process where hydrolyzing an amino ester of general formula (II) yields the acid, which is then coupled with an aminomethyl cyclopropane to produce the target compound.

This method emphasizes the hydrolysis of esters under acidic or basic conditions, followed by peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) to form the amide linkage.

One-Pot Synthesis via Cyclopropanation and Amide Coupling

Recent patents and research articles highlight efficient one-pot processes:

  • Process Overview:
    • Cyclopropanation of suitable precursors (e.g., diazo compounds or alkyl halides) to form the cyclopropane ring.
    • Simultaneous or subsequent functionalization with aminomethyl groups.
    • Direct amidation with cyclopropanecarboxylic acid derivatives.
  • Patent WO2014009767A1 details an improved one-pot synthesis involving cyclopropanation followed by amidation, reducing purification steps and increasing yield.

This approach often employs reagents like diazomethane or Simmons–Smith reagents for cyclopropanation, combined with coupling agents for amide formation.

Preparation via Cyclopropanecarboxylic Acid Derivatives

Another prominent method involves the use of cyclopropanecarboxylic acid derivatives:

  • Step 1: Synthesis of cyclopropanecarboxylic acid or its halides (e.g., chlorides) as intermediates.
  • Step 2: Nucleophilic substitution or coupling with aminomethyl cyclopropane derivatives.
  • Step 3: Amide bond formation using activating agents such as thionyl chloride or phosphorus oxychloride, followed by reaction with amines.
  • Research Data: Patents such as WO2011057176 describe processes involving the chlorination of cyclopropanecarboxylic acids, followed by amidation with amines to produce the target compound.

This route is advantageous for synthesizing high-purity compounds suitable for pharmaceutical applications.

Crystallization and Resolution Techniques for Enantiomeric Purity

Given the chiral nature of the compound, stereoselective synthesis and resolution are critical:

  • Optical Resolution:
    • Preferential crystallization of racemic mixtures using chiral resolving agents such as cinchonidine.
    • Stereospecific synthesis via asymmetric catalysis or chiral auxiliaries.
  • Patent WO2012046247A2 describes a one-pot process combined with chiral resolution techniques to obtain enantiomerically pure (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenyl cyclopropane carboxamide.

Synthetic Route Summary Table

Method Key Reagents/Conditions Advantages References
Hydrolysis + Amidation Ester hydrolysis, coupling reagents (EDC, DCC) Simple, well-established
One-pot Cyclopropanation + Amidation Diazomethane, Simmons–Smith, coupling agents Efficient, high yield
Cyclopropanecarboxylic Acid Derivatives Thionyl chloride, amines Suitable for large-scale synthesis
Chiral Resolution Cinchonidine, crystallization Enantiomeric purity

Research Findings and Practical Considerations

  • Yield and Purity: Patents report yields ranging from 60% to over 90%, with high stereochemical purity achieved through resolution or asymmetric synthesis.
  • Reaction Conditions: Mild conditions (room temperature to 60°C), polar aprotic solvents (DMF, DMSO, acetonitrile), and appropriate bases or acids facilitate optimal yields.
  • Scalability: The methods are adaptable for industrial-scale production, especially the one-pot processes and acid derivatives route.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce cyclopropylamines.

Scientific Research Applications

N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring structure is known to influence the binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound (Target Compound) C₈H₁₄N₂O 154.21 Cyclopropane, carboxamide, primary amine High rigidity; potential for hydrogen bonding.
Cyclopropyl fentanyl C₂₃H₂₈N₂O 348.48 Cyclopropanecarboxamide, piperidine, phenyl Opioid analog with high abuse potential; binds μ-opioid receptors.
N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide C₇H₁₄N₂O₂S 190.26 Sulfonamide, cyclopropane, primary amine Sulfonamide group enhances metabolic stability compared to carboxamides.
1-(Boc-Amino)cyclopropanecarboxylic acid C₉H₁₅NO₄ 201.22 Boc-protected amine, carboxylic acid Used in peptide synthesis; Boc group improves stability during reactions.
Milnacipran Hydrochloride C₁₅H₂₂N₂O·HCl 282.81 Cyclopropanecarboxamide, diethylamine, phenyl FDA-approved antidepressant; inhibits serotonin/norepinephrine reuptake.

Pharmacological and Toxicological Profiles

  • Cyclopropyl Fentanyl : A potent synthetic opioid with ~50–100× the potency of morphine. Its cyclopropane ring enhances lipophilicity, facilitating blood-brain barrier penetration . However, it poses significant abuse and overdose risks, leading to international regulation .
  • Milnacipran Hydrochloride : Unlike the target compound, Milnacipran’s phenyl and diethyl groups enable dual reuptake inhibition, making it clinically viable for depression and fibromyalgia .
  • Sulfonamide Analogs: The sulfonamide group in N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide may improve metabolic stability compared to carboxamides, though its biological activity remains uncharacterized .

Biological Activity

N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide is a cyclopropyl amide derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This compound's biological activity is primarily linked to its role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical in NAD biosynthesis, which has implications for cancer treatment and other diseases.

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of NAMPT : By inhibiting NAMPT, the compound disrupts the synthesis of NAD, leading to decreased cellular energy metabolism and promoting apoptosis in cancer cells. This effect is particularly relevant in various cancers, including leukemia and solid tumors .
  • Induction of Apoptosis : The reduction of NAD levels results in increased oxidative stress within cells, which can trigger apoptotic pathways .
  • Potential Anti-inflammatory Effects : Beyond its anti-cancer properties, NAMPT inhibitors may also have therapeutic potential in inflammatory diseases by modulating immune responses .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Anti-cancer Activity Induces apoptosis in various cancer cell lines by inhibiting NAMPT and reducing NAD levels.
Inflammation Modulation Potential use in treating inflammatory conditions through immune modulation.
Cytotoxicity Exhibits cytotoxic effects against leukemia and solid tumor cells at low concentrations.
Mechanistic Insights Inhibits cellular energy metabolism without direct DNA damage, enhancing tumor radiosensitivity.

Case Studies

Several studies have highlighted the efficacy of this compound and related compounds:

  • Cancer Treatment Efficacy : In a study involving mouse models of mammary carcinoma, treatment with NAMPT inhibitors led to significant delays in tumor growth and increased sensitivity to radiation therapy. The compound's ability to induce apoptosis without damaging DNA was noted as a key advantage over traditional chemotherapeutics .
  • Metabolic Disorders : Research indicates that NAMPT inhibitors may also play a role in managing metabolic disorders such as diabetes by enhancing insulin sensitivity and reducing blood glucose levels in animal models .
  • Inflammatory Diseases : In models of rheumatoid arthritis, NAMPT inhibition resulted in reduced inflammation and improved clinical outcomes, suggesting a broader therapeutic potential beyond oncology .

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